(2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
(2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring
Preparation Methods
The synthesis of (2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:
Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure. For example, the trifluoromethyl groups can be introduced through nucleophilic substitution reactions.
Catalytic Reactions: Catalysts such as palladium or platinum may be used to facilitate the formation of the piperidine ring.
Industrial Production: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups, such as hydroxyl or amino groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl groups and piperidine rings, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Cetylpyridinium chloride and domiphen bromide: These compounds share structural similarities and are used in antimicrobial applications.
The uniqueness of (2E)-3-(3-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F6NO2/c30-28(31,32)24-10-7-21(8-11-24)19-38-26-6-1-3-20(17-26)9-12-27(37)36-15-13-22(14-16-36)23-4-2-5-25(18-23)29(33,34)35/h1-12,17-18,22H,13-16,19H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDYSZMWLDMDJL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)C(=O)C=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC(=CC=C2)C(F)(F)F)C(=O)/C=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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